4,5-dihydro-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4,5-dihydro-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3/c4-3-1-2-5-6-3/h5H,1-2H2,(H2,4,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFMGDTYKKZYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure
Chalcones are synthesized via Claisen-Schmidt condensation of acetophenones with aromatic aldehydes. Subsequent treatment with hydrazine hydrate in ethanol under reflux (8–10 hours) yields 4,5-dihydro-1H-pyrazol-3-amine derivatives. For example:
Solvent and Catalytic Optimization
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Solvent Impact : Acetonitrile and dichloromethane improve reaction rates in oxidations, while ethanol balances cost and efficiency for cyclization.
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Acid Catalysis : Hydrochloric acid (2–5 drops) enhances cyclization kinetics, reducing reaction time to 6–8 hours.
Catalytic Dehydrogenation of Dihydro Precursors
Dihydro-pyrazol-3-amines can be oxidized to pyrazoles, but controlled conditions retain the amine group while introducing unsaturated bonds.
Copper-Catalyzed Oxidation
DDQ-Mediated Oxidation
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Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane.
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Conditions : Room temperature, 1 hour, followed by acid-base extraction.
Multi-Step Synthesis from Hydrazinopyridine Derivatives
A patent route synthesizes 3-(3-chloro-1H-pyrazol-1-yl)pyridine via intermediates, including this compound.
Key Steps
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Cyclization : 3-Hydrazinopyridine dihydrochloride reacts with acrylonitrile to form 1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine.
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Oxidation : MnO₂ in acetonitrile converts the dihydro compound to 3-(3-amino-1H-pyrazol-1-yl)pyridine.
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Sandmeyer Reaction : Diazotization with NaNO₂/HCl and CuCl₂ introduces chlorine at position 3.
Yield and Scalability
Alternative Routes and Modifications
Heterocyclization with Thiosemicarbazide
Pyrazolin-N-thioamides are synthesized from chalcones and thiosemicarbazide, followed by cyclization with ketones (e.g., ethyl 2-chloro-3-oxobutanoate) to form thiazole-pyrazoline hybrids.
Post-Synthetic Functionalization
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Acylation : 4-Amino-4H-1,2,4-triazole is acetylated with acetyl chloride, enabling subsequent chalcone formation.
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Sandmeyer Variants : Diazonium salts from 3-amino-pyrazolines react with CuCl to introduce halogens or aryl groups.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 4,5-Dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can convert it into pyrazolidines or cause ring cleavage.
Substitution: It can participate in substitution reactions, particularly with electrophilic reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are typically employed
Major Products Formed:
Oxidation: Pyrazole derivatives.
Reduction: Pyrazolidines or ring-cleaved products.
Substitution: Various substituted pyrazolines
Scientific Research Applications
4,5-Dihydro-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor ligands.
Medicine: This compound has shown potential in the development of drugs for treating various conditions, including cancer, inflammation, and infectious diseases.
Industry: It is utilized in the production of agrochemicals and materials with specific properties, such as fluorescence .
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Substitution at Position 1
- 1-Phenyl derivatives: 1-Phenyl-4,5-dihydro-1H-pyrazol-3-amine (CAS 3314-35-0) is a foundational compound with a simple phenyl substituent at position 1. It serves as a precursor for more complex derivatives . 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine (Compound 10):
- Incorporates a diphenylpyrazole moiety fused via a methylene bridge.
- Exhibits a melting point of 206–208°C and a yield of 77% in synthesis . 4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-5-imino-1-methyl-4,5-dihydro-1H-pyrazol-3-amine (Compound 11):
- Replaces the phenyl group at position 1 with a methyl group, resulting in a lower melting point (173–175°C) and reduced yield (63%) .
Modifications at Position 4 and Exocyclic Groups
- (Z)-4-(2-(3-Fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine: Features a fluorophenyl hydrazone group, enhancing antibiofilm activity by activating cyclic di-GMP phosphodiesterase .
- 4-(2-(2-Fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine (Compound 2): A para-fluorinated analog identified as a potent biofilm disperser (IC₅₀ = 2.1 µM), outperforming non-fluorinated derivatives .
Physicochemical Properties
Key Observations :
Anticancer and Kinase Inhibition
Antibiofilm Activity
- Fluorinated derivatives (e.g., Compound 2) disrupt biofilms by activating phosphodiesterases, reducing cyclic di-GMP levels in Pseudomonas aeruginosa . Non-fluorinated analogs exhibit weaker activity, underscoring the role of electronegative substituents in target binding.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4,5-dihydro-1H-pyrazol-3-amine derivatives, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves cyclocondensation of hydrazines with α,β-unsaturated ketones or aldehydes under acidic or basic conditions. For example, Vilsmeier–Haack reactions have been used to prepare 5-chloro-3-methyl-1-aryl derivatives, where temperature control (60–80°C) and solvent selection (DMF/POCl₃) are critical for regioselectivity . Optimization strategies include adjusting stoichiometric ratios and using catalytic additives (e.g., acetic acid) to enhance cyclization efficiency.
Q. How can structural characterization of this compound derivatives be performed to confirm regiochemistry and stereochemistry?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving regiochemical ambiguities. For instance, -NMR can distinguish between NH protons (δ 3.5–4.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) in substituted derivatives. X-ray crystallography using programs like SHELXL or ORTEP-III provides definitive stereochemical assignments, particularly for resolving dihydro-pyrazole ring puckering.
Q. What analytical techniques are recommended for purity assessment of this compound compounds?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) are standard. For example, ESI-MS can detect molecular ions ([M+H]⁺) with accuracy <1 ppm. Differential scanning calorimetry (DSC) further confirms thermal stability and absence of polymorphic transitions .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like dipole moments (~3.5–4.0 D) and ionization potentials (~9.15 eV), which correlate with binding affinity to biological targets . Molecular docking (AutoDock Vina) against enzymes (e.g., COX-2) identifies key interactions, such as hydrogen bonding with NH groups and π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in crystallographic data for dihydro-pyrazole derivatives, such as disordered solvent molecules or twinning?
- Methodology : SHELXL refinement incorporates "ISOR" and "DELU" restraints to model disorder, while twin refinement (TWIN/BASF commands) addresses pseudo-merohedral twinning. Validation tools like PLATON check for overinterpretation of electron density, particularly in low-resolution (<1.0 Å) datasets .
Q. How do substituent effects (e.g., electron-withdrawing groups) influence the reactivity of this compound in cross-coupling reactions?
- Methodology : Hammett σₚ constants predict substituent effects: electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the amine nitrogen, facilitating Buchwald–Hartwig couplings. Kinetic studies (e.g., monitoring by in-situ IR) reveal rate constants (k = 0.05–0.2 min⁻¹) dependent on substituent position .
Q. What experimental designs are optimal for evaluating the anti-inflammatory activity of dihydro-pyrazole derivatives in vitro?
- Methodology : COX-2 inhibition assays (IC₅₀ determination) using human recombinant enzymes and ELISA-based prostaglandin E₂ (PGE₂) quantification are standard. Dose-response curves (0.1–100 μM) with celecoxib as a positive control validate potency. Structure-activity relationship (SAR) studies highlight the necessity of a free NH group for activity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of structurally similar dihydro-pyrazole derivatives?
- Methodology : Meta-analysis of IC₅₀ values across studies identifies confounding factors, such as assay conditions (e.g., pH, serum concentration). For example, 1,5-dimethyl derivatives show variability in antimicrobial activity (MIC = 8–64 μg/mL) due to differences in bacterial strain resistance profiles .
Q. Why do crystallographic studies of dihydro-pyrazole derivatives sometimes report conflicting unit cell parameters?
- Methodology : Polymorphism and solvent inclusion (e.g., DMSO vs. ethanol) alter unit cell dimensions. Rietveld refinement of powder XRD data distinguishes between true polymorphism and solvent-induced lattice distortions .
Tables for Key Data
| Property | Typical Range/Value | Reference |
|---|---|---|
| Dipole Moment (DFT) | 3.5–4.0 D | |
| COX-2 Inhibition (IC₅₀) | 0.8–12.5 μM | |
| X-ray Resolution Limit | 0.8–1.2 Å | |
| HPLC Retention Time | 6.5–8.2 min (C18 column) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
